N-[(2E,5Z)-5-{3-methoxy-4-[(2-methylbenzyl)oxy]benzylidene}-4-oxo-1,3-thiazolidin-2-ylidene]acetamide
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Overview
Description
N-[(2E,5Z)-5-{3-methoxy-4-[(2-methylbenzyl)oxy]benzylidene}-4-oxo-1,3-thiazolidin-2-ylidene]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a thiazolidinone core, which is known for its biological activity, making it a subject of interest in medicinal chemistry and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2E,5Z)-5-{3-methoxy-4-[(2-methylbenzyl)oxy]benzylidene}-4-oxo-1,3-thiazolidin-2-ylidene]acetamide typically involves multiple steps:
Formation of the Thiazolidinone Core: This step involves the reaction of a suitable aldehyde with a thioamide under acidic conditions to form the thiazolidinone ring.
Introduction of the Benzylidene Group: The benzylidene group is introduced through a condensation reaction between the thiazolidinone and an appropriate benzaldehyde derivative.
Methoxy and Methylbenzyl Ether Groups: These groups are introduced via etherification reactions using methanol and 2-methylbenzyl alcohol, respectively.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the benzylidene group, converting it to a benzyl group.
Substitution: The methoxy and methylbenzyl ether groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Benzyl derivatives.
Substitution: Compounds with different ether groups replacing the original methoxy or methylbenzyl groups.
Scientific Research Applications
N-[(2E,5Z)-5-{3-methoxy-4-[(2-methylbenzyl)oxy]benzylidene}-4-oxo-1,3-thiazolidin-2-ylidene]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(2E,5Z)-5-{3-methoxy-4-[(2-methylbenzyl)oxy]benzylidene}-4-oxo-1,3-thiazolidin-2-ylidene]acetamide involves its interaction with molecular targets such as enzymes and receptors. The thiazolidinone core is known to inhibit certain enzymes, while the benzylidene group can interact with receptor sites, modulating biological pathways. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinones: Compounds with a similar thiazolidinone core, such as 2,4-thiazolidinedione.
Benzylidene Derivatives: Compounds with similar benzylidene groups, such as benzylideneacetone.
Methoxy and Methylbenzyl Ethers: Compounds with similar ether groups, such as anisole and benzyl methyl ether.
Uniqueness
N-[(2E,5Z)-5-{3-methoxy-4-[(2-methylbenzyl)oxy]benzylidene}-4-oxo-1,3-thiazolidin-2-ylidene]acetamide is unique due to the combination of its structural features, which confer specific biological activities and chemical reactivity. The presence of both the thiazolidinone core and the benzylidene group makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C21H20N2O4S |
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Molecular Weight |
396.5 g/mol |
IUPAC Name |
N-[(5Z)-5-[[3-methoxy-4-[(2-methylphenyl)methoxy]phenyl]methylidene]-4-oxo-1,3-thiazol-2-yl]acetamide |
InChI |
InChI=1S/C21H20N2O4S/c1-13-6-4-5-7-16(13)12-27-17-9-8-15(10-18(17)26-3)11-19-20(25)23-21(28-19)22-14(2)24/h4-11H,12H2,1-3H3,(H,22,23,24,25)/b19-11- |
InChI Key |
YSLIDUIAPHIHJC-ODLFYWEKSA-N |
Isomeric SMILES |
CC1=CC=CC=C1COC2=C(C=C(C=C2)/C=C\3/C(=O)N=C(S3)NC(=O)C)OC |
Canonical SMILES |
CC1=CC=CC=C1COC2=C(C=C(C=C2)C=C3C(=O)N=C(S3)NC(=O)C)OC |
Origin of Product |
United States |
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